Methyl 5-Amino-2-bromo-4-chlorobenzoate Methyl 5-Amino-2-bromo-4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 929524-50-5
VCID: VC2664827
InChI: InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1Br)Cl)N
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.5 g/mol

Methyl 5-Amino-2-bromo-4-chlorobenzoate

CAS No.: 929524-50-5

Cat. No.: VC2664827

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-Amino-2-bromo-4-chlorobenzoate - 929524-50-5

CAS No. 929524-50-5
Molecular Formula C8H7BrClNO2
Molecular Weight 264.5 g/mol
IUPAC Name methyl 5-amino-2-bromo-4-chlorobenzoate
Standard InChI InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Standard InChI Key XUZCITBAERDTOB-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1Br)Cl)N
Canonical SMILES COC(=O)C1=CC(=C(C=C1Br)Cl)N

Chemical Identity and Structure

Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS No. 929524-50-5) is an organic compound belonging to the benzoate family, specifically classified as a substituted methyl benzoate. The molecule features a unique combination of functional groups strategically positioned on the benzene ring, including an amino group at the 5-position, a bromine atom at the 2-position, and a chlorine atom at the 4-position, along with a methyl ester group .

Basic Identifiers and Properties

The compound is characterized by specific chemical identifiers and properties as detailed in Table 1:

ParameterValue
CAS Number929524-50-5
Molecular FormulaC₈H₇BrClNO₂
Molecular Weight264.5037 g/mol
IUPAC Namemethyl 5-amino-2-bromo-4-chlorobenzoate
InChIInChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
InChIKeyXUZCITBAERDTOB-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=C(C=C1Br)Cl)N

Structural Features

The molecule's structure includes several key features that contribute to its chemical reactivity and potential applications:

  • Amino Group (-NH₂): Located at the 5-position, this nucleophilic functional group enables participation in various reactions including diazotization, amidation, and coupling reactions .

  • Halogen Substituents: The bromine atom at the 2-position and chlorine atom at the 4-position impart specific electronic and steric effects that influence the compound's reactivity patterns.

  • Methyl Ester Group: This functional group allows for further transformations such as hydrolysis, transesterification, or reduction reactions, providing pathways to derivative compounds .

Physical and Chemical Properties

Methyl 5-Amino-2-bromo-4-chlorobenzoate possesses distinctive physical and chemical properties that determine its behavior in various environments and reactions.

Chemical Reactivity

The compound's chemical reactivity is largely determined by its functional groups:

  • Amino Group Reactivity: The amino group can undergo numerous transformations including:

    • Diazotization reactions leading to diazonium salts

    • Nucleophilic substitution reactions

    • Amide formation

    • Coupling reactions for more complex molecular architectures

  • Halogen Reactivity: The bromine and chlorine atoms can participate in:

    • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi)

    • Nucleophilic aromatic substitution reactions

    • Halogen-metal exchange reactions

  • Ester Group Reactivity: The methyl ester function allows for:

    • Hydrolysis to the corresponding carboxylic acid

    • Transesterification reactions

    • Reduction to alcohols or aldehydes

Synthesis Methods

Several synthetic routes have been documented for the preparation of Methyl 5-Amino-2-bromo-4-chlorobenzoate, with key approaches outlined below.

Halogenation of Aminobenzoate Precursors

Biological and Chemical Applications

Methyl 5-Amino-2-bromo-4-chlorobenzoate has garnered interest across various research domains due to its unique structure and reactivity profile.

Pharmaceutical Research

The compound serves as a valuable building block in medicinal chemistry for several reasons:

  • Drug Development: It functions as a versatile intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways where halogenated compounds show promise .

  • Potential Biological Activities: The presence of halogen substituents contributes to various biological activities that may include:

    • Antibacterial properties

    • Antifungal activities

    • Anticancer potential

    • Enzyme inhibition capabilities

  • Structure-Activity Relationship Studies: The compound provides a platform for investigating how specific substitution patterns affect biological activity, offering insights for rational drug design.

Organic Synthesis Applications

In synthetic organic chemistry, Methyl 5-Amino-2-bromo-4-chlorobenzoate serves several important functions:

  • Scaffolding Material: It acts as a scaffold for building more complex molecular architectures through selective functionalization of its reactive sites .

  • Coupling Partner: The halogen substituents enable participation in various coupling reactions, including Suzuki, Stille, and Negishi couplings, allowing for carbon-carbon bond formation .

  • Functional Group Interconversion: The amino group and ester functionality provide handles for diverse chemical transformations, enabling the synthesis of a wide range of derivatives .

Other Applications

Beyond pharmaceutical and synthetic applications, the compound finds utility in:

  • Agrochemical Research: It serves as an intermediate in the development of pesticides and herbicides .

  • Material Science: The compound can be utilized in the synthesis of specialty chemicals and polymers with specific properties .

Research Findings and Biological Activity

Research into Methyl 5-Amino-2-bromo-4-chlorobenzoate and structurally similar compounds has revealed interesting biological properties and potential applications.

Enzyme Interactions

Studies suggest that compounds with similar structures can interact with specific enzymes, potentially interfering with cellular processes relevant to disease states. The halogen substituents play a crucial role in these interactions, often enhancing binding affinity and specificity.

Structure-Activity Relationships

Research findings suggest that the specific arrangement of functional groups in Methyl 5-Amino-2-bromo-4-chlorobenzoate contributes to its biological profile. The amino group at the 5-position provides a site for hydrogen bonding interactions with biological targets, while the halogen substituents influence lipophilicity, electronic properties, and steric effects that modulate activity .

Comparison with Structurally Similar Compounds

To better understand the unique properties and potential applications of Methyl 5-Amino-2-bromo-4-chlorobenzoate, it is instructive to compare it with structurally related compounds.

Comparison with Isomeric and Related Compounds

Table 2 presents a comparison between Methyl 5-Amino-2-bromo-4-chlorobenzoate and several structurally related compounds:

CompoundCAS NumberKey Structural DifferencesDistinctive Properties
Methyl 5-Amino-2-bromo-4-chlorobenzoate929524-50-5Reference compoundVersatile intermediate for pharmaceutical synthesis
Methyl 2-amino-5-bromo-4-chlorobenzoate765211-09-4Amino group at 2-position instead of 5-positionDifferent reactivity pattern due to ortho-positioning of amino group
Methyl 5-amino-4-bromo-2-chlorobenzoate1232505-83-7Positions of bromine and chlorine are swappedAltered electronic distribution affecting reactivity
5-Amino-2-bromo-4-methylbenzoic acid474330-54-6Methyl group instead of chlorine at 4-position; carboxylic acid instead of methyl esterDifferent solubility profile and reactivity at carboxylic acid
Methyl 5-bromo-2-chloro-4-iodobenzoateNot providedIodine instead of amino group at 5-positionEnhanced reactivity in metal-catalyzed coupling reactions due to iodine

Functional Group Effects

The positioning and nature of substituents significantly impact the compound's properties:

  • Amino Group Position: When the amino group is at the 2-position (ortho to the ester) versus the 5-position, intramolecular hydrogen bonding can occur, affecting reactivity and physical properties .

  • Halogen Exchange: Swapping the positions of bromine and chlorine alters the electronic distribution and steric environment, leading to different reactivity patterns and potential biological activities .

  • Methyl vs. Chloro Substitution: Replacing the chlorine with a methyl group changes the electronic and steric properties, potentially affecting binding interactions with biological targets .

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